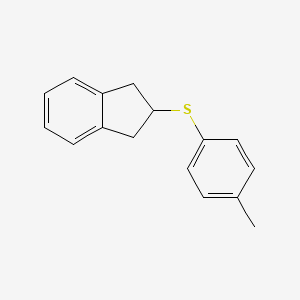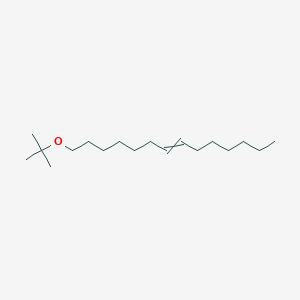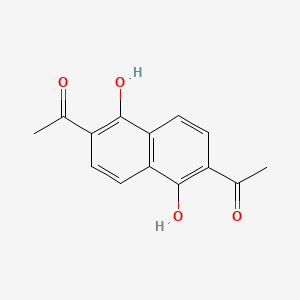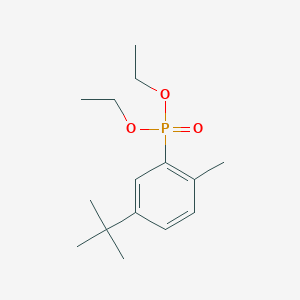
Dibutyl oxopropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl oxopropanedioate, also known as dibutyl malonate, is an organic compound with the chemical formula C9H16O4. It is a diester derived from malonic acid and butanol. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyl oxopropanedioate is typically synthesized through the esterification of malonic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The general reaction is as follows:
Malonic acid+2ButanolH2SO4Dibutyl oxopropanedioate+Water
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yields and purity. Continuous distillation may be employed to remove water and drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl oxopropanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form malonic acid and butanol.
Alkylation: It can react with alkyl halides in the presence of a base to form substituted malonates.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Alkylation: Alkyl halides and a strong base like sodium ethoxide.
Condensation: Aldehydes or ketones with a base such as sodium ethoxide.
Major Products
Hydrolysis: Malonic acid and butanol.
Alkylation: Substituted malonates.
Condensation: β-keto esters.
Wissenschaftliche Forschungsanwendungen
Dibutyl oxopropanedioate is widely used in scientific research due to its versatility. Some applications include:
Organic Synthesis: It is used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules.
Industrial Applications: It is used in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of dibutyl oxopropanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon, leading to the formation of intermediates that can undergo further transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl oxopropanedioate (Diethyl malonate): Similar structure but with ethyl groups instead of butyl groups.
Dimethyl oxopropanedioate (Dimethyl malonate): Similar structure but with methyl groups instead of butyl groups.
Diisobutyl oxopropanedioate (Diisobutyl malonate): Similar structure but with isobutyl groups instead of butyl groups.
Uniqueness
Dibutyl oxopropanedioate is unique due to its specific reactivity and the properties imparted by the butyl groups. These properties can influence the solubility, boiling point, and reactivity of the compound, making it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
92778-48-8 |
|---|---|
Molekularformel |
C11H18O5 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
dibutyl 2-oxopropanedioate |
InChI |
InChI=1S/C11H18O5/c1-3-5-7-15-10(13)9(12)11(14)16-8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
RRKNRHIOERXTHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(=O)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
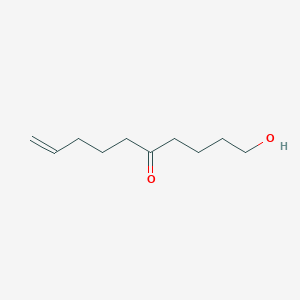
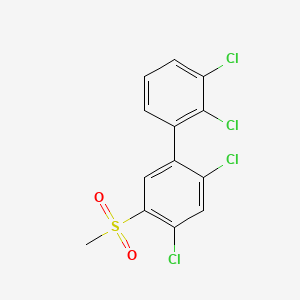

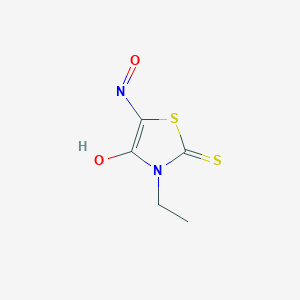

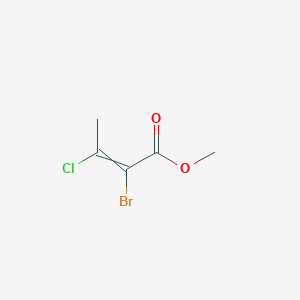
![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
